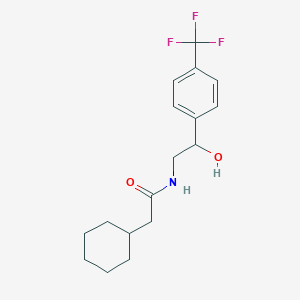

2-cyclohexyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

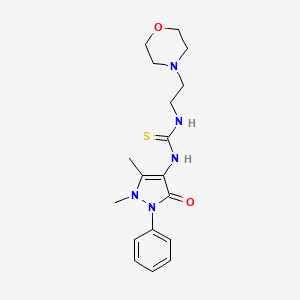

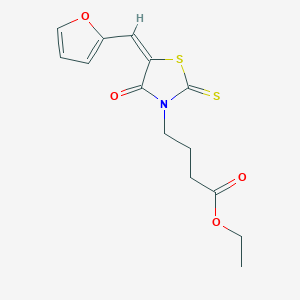

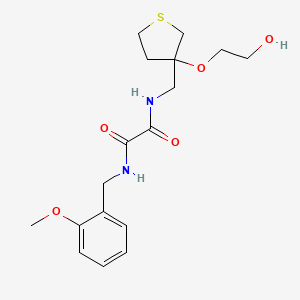

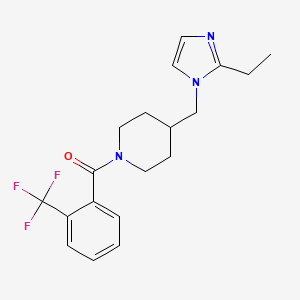

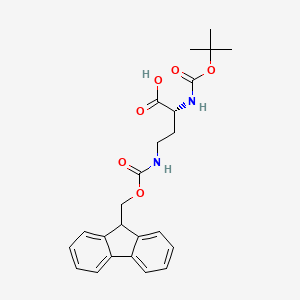

The compound “2-cyclohexyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide” is an organic compound. It contains a cyclohexyl group, a trifluoromethylphenyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl and phenyl groups are likely to contribute to the overall stability of the molecule, while the trifluoromethyl group could add to its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more electronegative, affecting its polarity and solubility .Applications De Recherche Scientifique

Chemoselective Acetylation in Antimalarial Drug Synthesis

Research has demonstrated the utility of related compounds in the synthesis of intermediates for antimalarial drugs. Specifically, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst, illustrates the process optimization, mechanism, and kinetics involved in synthesizing such intermediates (Magadum & Yadav, 2018).

Antidepressant Activity through Neurotransmitter Uptake Inhibition

A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including structures related to the compound of interest, has been examined for their ability to inhibit neurotransmitter uptake, showcasing potential antidepressant activity. This research highlights the biochemical interactions and potential therapeutic applications of such compounds (Yardley et al., 1990).

Functionalization of Cyclohexane Using Selenium Intermediates

The functionalization of cyclohexane, a process relevant to modifying compounds like the one , can be achieved using selenium intermediates. This method allows for the synthesis of 1,2 halide-containing products with cis geometry, demonstrating the versatility of cyclohexane derivatives in chemical synthesis (Morella & Ward, 1985).

Radiosynthesis of Herbicides and Safeners

While slightly tangential, research into the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, compounds with structural similarities, sheds light on the methodology for studying metabolism and mode of action of such chemicals, which could be applied to the compound (Latli & Casida, 1995).

Comparative Metabolism in Human and Rat Liver Microsomes

Exploring the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the biochemical processing and potential toxicological implications of cyclohexane derivatives. This research is crucial for understanding the safety profile of related compounds (Coleman et al., 2000).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with other molecules. This is highly dependent on the specific context in which the compound is used. For example, if this compound were used as a drug, its mechanism of action would refer to how it interacts with biological molecules in the body .

Propriétés

IUPAC Name |

2-cyclohexyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO2/c18-17(19,20)14-8-6-13(7-9-14)15(22)11-21-16(23)10-12-4-2-1-3-5-12/h6-9,12,15,22H,1-5,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYQHOHPDODAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2782960.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2782966.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2782970.png)

![4-methyl-1-phenyl-6-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782971.png)

![2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide](/img/structure/B2782974.png)